molecular formula C36H45N5O6S B12416233 DBCO-NHCO-PEG2-Biotin

DBCO-NHCO-PEG2-Biotin

Cat. No.: B12416233
M. Wt: 675.8 g/mol
InChI Key: KKCXTNYILYAGMI-CQUMZHQQSA-N
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Description

DBCO-NHCO-PEG2-Biotin is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its use in bioorthogonal chemistry, particularly in copper-free click chemistry reactions. The biotin group in the compound serves as an affinity label towards proteins such as avidin and streptavidin.

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-NHCO-PEG2-Biotin is synthesized through a series of chemical reactions involving the conjugation of azadibenzocyclooctyne (DBCO) with a PEG2 linker and biotin. The DBCO group reacts preferentially with azides through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated platforms and high-purity reagents. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG2-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include azide-functionalized molecules. The reaction conditions are typically mild, often carried out in aqueous buffers or organic solvents, depending on the substrate .

Major Products Formed

The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are stable and can be used in various biochemical applications .

Scientific Research Applications

DBCO-NHCO-PEG2-Biotin has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates

    Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools

    Industry: Applied in the production of biotinylated reagents and affinity purification systems

Mechanism of Action

The mechanism of action of DBCO-NHCO-PEG2-Biotin involves the formation of a stable triazole linkage through SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond that is both stable and bioorthogonal. This allows for the specific labeling and tracking of biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG4-Biotin: Another biotin-PEG derivative used in copper-free click chemistry.

    DBCO-PEG12-Biotin: Contains a longer PEG spacer arm for increased solubility and reach.

Uniqueness

DBCO-NHCO-PEG2-Biotin is unique due to its specific PEG2 linker length, which provides a balance between solubility and reach. This makes it particularly suitable for applications requiring precise biotinylation and minimal steric hindrance.

Properties

Molecular Formula

C36H45N5O6S

Molecular Weight

675.8 g/mol

IUPAC Name

5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propoxy]ethyl]pentanamide

InChI

InChI=1S/C36H45N5O6S/c42-32(13-6-5-12-31-35-29(25-48-31)39-36(45)40-35)38-19-23-47-21-7-20-46-22-17-33(43)37-18-16-34(44)41-24-28-10-2-1-8-26(28)14-15-27-9-3-4-11-30(27)41/h1-4,8-11,29,31,35H,5-7,12-13,16-25H2,(H,37,43)(H,38,42)(H2,39,40,45)/t29-,31+,35-/m0/s1

InChI Key

KKCXTNYILYAGMI-CQUMZHQQSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Origin of Product

United States

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